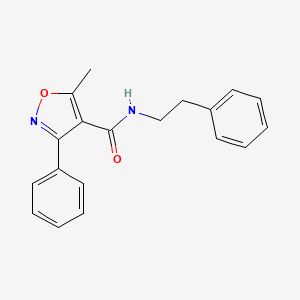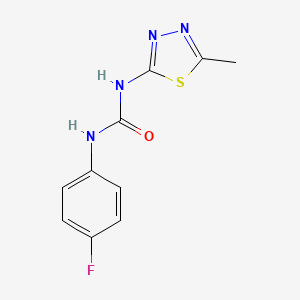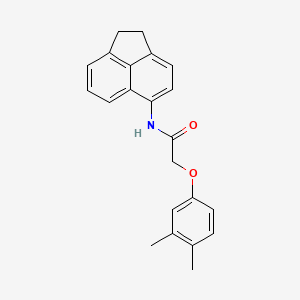
5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide, also known as MPX, is a synthetic compound that has gained significant attention in scientific research due to its unique pharmacological properties. MPX belongs to the class of isoxazolecarboxamide derivatives and has been found to exhibit a wide range of biochemical and physiological effects. In
Mécanisme D'action
The exact mechanism of action of 5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide is not fully understood. However, it has been suggested that 5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide acts on the GABAergic system by enhancing the activity of the GABA-A receptor. This results in an increase in the inhibitory neurotransmitter GABA, which leads to a reduction in neuronal excitability.
Biochemical and Physiological Effects
5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce seizure activity in animal models of epilepsy. 5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide has also been found to decrease anxiety-like behavior and enhance the analgesic effects of opioids. Additionally, 5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide has several advantages for lab experiments. It is stable and easy to synthesize, making it readily available for research. 5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide has also been found to have low toxicity and few side effects in animal models. However, 5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide has some limitations for lab experiments. It has poor water solubility, which can make it difficult to administer in certain experiments. Additionally, the exact mechanism of action of 5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for the research of 5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide. One potential direction is to investigate the use of 5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide in the treatment of anxiety disorders and depression. Another direction is to explore the potential use of 5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, further research is needed to fully understand the mechanism of action of 5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide and its potential therapeutic applications.
Conclusion
In conclusion, 5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide is a synthetic compound that has gained significant attention in scientific research due to its unique pharmacological properties. 5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide has been found to exhibit a wide range of biochemical and physiological effects and has potential therapeutic applications in the treatment of epilepsy, anxiety disorders, and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of 5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide involves the reaction of 3-phenyl-4-isoxazolecarboxylic acid with 2-phenylethylamine and methyl chloroformate. The resulting compound is purified using column chromatography to obtain 5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide as a white solid. The purity of the compound can be determined using techniques such as NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, anxiolytic, and analgesic effects in animal models. 5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and epilepsy.
Propriétés
IUPAC Name |
5-methyl-3-phenyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-14-17(18(21-23-14)16-10-6-3-7-11-16)19(22)20-13-12-15-8-4-2-5-9-15/h2-11H,12-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRAXMKOFVMNDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-3-phenyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({4-[(4-bromophenyl)thio]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)pyridine](/img/structure/B5706285.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5706293.png)

![1-(4-methylbenzyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5706303.png)


![4-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5706314.png)


![1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5706333.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5706352.png)

